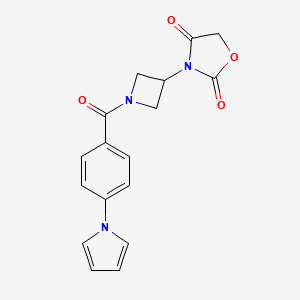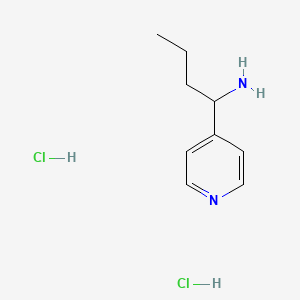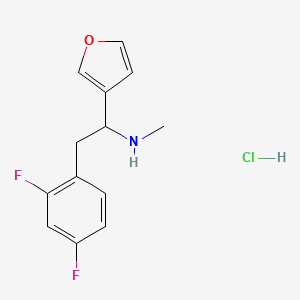![molecular formula C17H19NOS2 B2385678 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime CAS No. 338421-65-1](/img/structure/B2385678.png)
1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime is a chemical compound with the molecular formula C17H19NOS2 It is characterized by the presence of two 4-methylphenyl groups attached to a sulfanyl group, which is further connected to an acetone oxime moiety
Méthodes De Préparation
The synthesis of 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime typically involves the reaction of 1,3-bis[(4-methylphenyl)sulfanyl]acetone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Analyse Des Réactions Chimiques
1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups on the phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux or ice bath conditions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the oxime group would yield the corresponding amine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing sulfanyl and oxime functionalities.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism by which 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime exerts its effects would depend on its specific application. For example, if it is being investigated for its antimicrobial properties, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime can be compared with other similar compounds, such as:
1,3-Bis[(4-methylphenyl)sulfanyl]acetone: This compound lacks the oxime group and may have different chemical reactivity and biological activity.
4-Methylphenyl sulfanyl acetone oxime: This compound contains only one 4-methylphenyl group and may have different physical and chemical properties.
1,3-Bis[(4-chlorophenyl)sulfanyl]acetone oxime:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[1,3-bis[(4-methylphenyl)sulfanyl]propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-3-7-16(8-4-13)20-11-15(18-19)12-21-17-9-5-14(2)6-10-17/h3-10,19H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKHHIUJDNBYCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=NO)CSC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2385596.png)


![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2385605.png)

![4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385608.png)

![2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE](/img/structure/B2385611.png)
![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)
